molecular formula C10H7BrN2O B1272586 5-Bromo-6-phenylpyridazin-3(2H)-one CAS No. 90766-97-5

5-Bromo-6-phenylpyridazin-3(2H)-one

Cat. No. B1272586
CAS RN: 90766-97-5
M. Wt: 251.08 g/mol
InChI Key: YMKYEOKAMFRYQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridazine derivatives often involves halogenation, coupling reactions, and cyclization steps. For instance, the preparation of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines is achieved through Stille coupling and bromination reactions . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, and nucleophilic substitution . These methods could potentially be adapted for the synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated heterocyclic compounds is often characterized by X-ray crystallography, as seen in the case of antipyrine derivatives and 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one . These studies reveal the presence of intermolecular interactions such as hydrogen bonding and halogen interactions, which are crucial for the stability of the crystal structure. The molecular structure of 5-Bromo-6-phenylpyridazin-3(2H)-one would likely exhibit similar interactions.

Chemical Reactions Analysis

Brominated pyridazine derivatives can undergo various chemical reactions, including Suzuki cross-coupling and reactions with electrophiles . These reactions are useful for introducing different substituents onto the pyridazine ring, which can significantly alter the compound's chemical properties and potential applications. The reactivity of 5-Bromo-6-phenylpyridazin-3(2H)-one would be influenced by the presence of the bromine atom and the phenyl group, which could be sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure and substituents. For example, the solid-state structures of antipyrine derivatives are stabilized by hydrogen bonds and electrostatic energy contributions . The presence of multiple halogens in a compound, such as in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, can make it a valuable building block in medicinal chemistry due to its reactivity . The properties of 5-Bromo-6-phenylpyridazin-3(2H)-one would likely include high reactivity due to the bromine atom, which could facilitate further functionalization for pharmaceutical applications.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Regioselective Arylation : 5-Bromo-6-phenylpyridazin-3(2H)-one has been utilized in regioselective arylation. Using a Suzuki cross-coupling reaction, it enables access to various pharmacologically relevant pyridazine derivatives. This chemical process confirms the value of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions (Sotelo & Raviña, 2002).

Biological and Pharmacological Potential

  • Insecticidal Activity : Derivatives of 5-Bromo-6-phenylpyridazin-3(2H)-one have shown significant insecticidal activities. For instance, some compounds synthesized from it exhibited over 90% activity against Plutella xylostella at certain concentrations. The structure-activity relationships of these compounds indicate potential in pest control applications (Wu et al., 2012).

  • Synthesis of Functionalized Derivatives : The compound has been a cornerstone in synthesizing various functionalized pyridazin-3(2H)-one derivatives. These derivatives find use in multiple pharmaceutical applications, from pain and inflammation management to treatment in multiple sclerosis, hypertension, Alzheimer's disease, and cytokine production inhibition (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Chemical Reactions and Manipulations

  • Synthesis of Pentasubstituted Pyridines : 5-Bromo-6-phenylpyridazin-3(2H)-one has been employed as a halogen-rich intermediate in synthesizing pentasubstituted pyridines, demonstrating its versatility as a building block in medicinal chemistry (Wu et al., 2022).

  • Nucleophilic Substitution Reactions : This compound has been used in studies exploring nucleophilic substitution reactions, contributing to the understanding of chemical reactivity and the development of new synthetic methodologies (Olesen, Kappe, & Becher, 1988).

  • Aminocarbonylation Processes : It's also a key reactant in aminocarbonylation, leading to the formation of various amides and amination products. This process is pivotal in pharmaceutical synthesis, providing insights into reaction mechanisms and potential drug development (Takács et al., 2012).

properties

IUPAC Name

4-bromo-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKYEOKAMFRYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377631
Record name 5-Bromo-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-phenylpyridazin-3(2H)-one

CAS RN

90766-97-5
Record name 5-Bromo-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-dibromo-5-phenylfuran-2(5H)-one (4.951 g, 15.57 mmol) in EtOH (5 mL) at 0° C. was added hydrazine, H2O (0.840 mL, 17.13 mmol). The reaction mixture was stirred at room temperature for 10 min before heating to reflux for 2 h. The reaction was cooled to room temperature. The precipitate formed was collected by filtration and washed with cold ethanol to yield the title compound as a pale yellow solid (2.530 g). LCMS m/z=351 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.47-7.49 (m, 3H), 7.51-7.54 (m, 3H).
Quantity
4.951 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SG Lee, JJ Kim, HK Kim, DH Kweon… - Current Organic …, 2004 - ingentaconnect.com
Although Fischer obtained the first pyridazines as early as 1886, major attention has been devoted to their chemistry only in the early few decades. However, pyridazin-3(2H)-ones and …
Number of citations: 72 www.ingentaconnect.com
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary The pyridazine nucleus is a π-deficient aromatic heterocycle. Each nitrogen atom of the 1,2-diazine activates its α- and γ-position for nucleophilic attack. …
Number of citations: 2 www.sciencedirect.com
A Coelho, E Sotelo, H Novoa, OM Peeters, N Blaton… - Tetrahedron, 2004 - Elsevier
In the search for novel antiplatelet agents, convenient and efficient methods for the preparation of 2,5-disubstituted pyridazin-3(2H)-ones are reported that utilise palladium-catalysed …
Number of citations: 35 www.sciencedirect.com
L Munoz, HR Ranaivo, SM Roy, W Hu, JM Craft… - Journal of …, 2007 - Springer
Background An accumulating body of evidence is consistent with the hypothesis that excessive or prolonged increases in proinflammatory cytokine production by activated glia is a …
Number of citations: 249 link.springer.com
I Kanwal, A Mujahid, N Rasool, K Rizwan, A Malik… - Catalysts, 2020 - mdpi.com
Sonogashira coupling involves coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper. This is a well known reaction in …
Number of citations: 90 www.mdpi.com

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